molecular formula C13H13ClN2O3 B11435946 2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide

2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11435946
M. Wt: 280.70 g/mol
InChI Key: ORNNQNFGIFKJQC-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an ethylamino group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylamino-2-oxo-2H-chromene and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products

The major products formed from these reactions include substituted derivatives, oxo derivatives, amine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-ethylhexyl)acetamide
  • 2-Chloro-N-(4-ethoxyphenyl)acetamide
  • 2-Chloro-N-(2-hydroxyethyl)acetamide
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Uniqueness

2-Chloro-N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the chromen-2-one moiety, which imparts specific biological and chemical properties

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

2-chloro-N-[4-(ethylamino)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C13H13ClN2O3/c1-2-15-11-8-5-3-4-6-9(8)19-13(18)12(11)16-10(17)7-14/h3-6,15H,2,7H2,1H3,(H,16,17)

InChI Key

ORNNQNFGIFKJQC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)CCl

Origin of Product

United States

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